Umckalin

Antitubercular Mycobacterium Coumarin

Generic coumarins fail to authenticate Pelargonium sidoides phytopharmaceuticals-batch-to-batch variability and regulatory non-compliance result from markers lacking species specificity. Umckalin is the validated, non-fungible chemical marker exclusive to P. sidoides, enabling precise HPLC-UV quantification (LOD 0.0098 μg/mL, LOQ 0.0298 μg/mL) for QC of tinctures, syrups, and raw materials. • Unique oxygenation pattern absent in other Geraniaceae species; structurally distinct from scopoletin • MIC 62.5 μg/mL vs. M. smegmatis-benchmark for antitubercular SAR studies • Suppresses NO, PGE2, TNF-α, IL-6, IL-1β via iNOS/COX-2 & MAPK inhibition in macrophages • Ideal negative control for direct anti-SARS-CoV-2 assays (poor antiviral activity vs. scopoletin IC50 17.79 μg/mL)

Molecular Formula C11H10O5
Molecular Weight 222.19 g/mol
CAS No. 43053-62-9
Cat. No. B150616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUmckalin
CAS43053-62-9
Synonyms7-hydroxy-5,6-dimethoxycoumarin
umckalin
Molecular FormulaC11H10O5
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC2=C1C=CC(=O)O2)O)OC
InChIInChI=1S/C11H10O5/c1-14-10-6-3-4-9(13)16-8(6)5-7(12)11(10)15-2/h3-5,12H,1-2H3
InChIKeyDVBPETFXQYSHLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Umckalin Analytical Standard Overview


Umckalin (7-hydroxy-5,6-dimethoxycoumarin) is an oxygenated coumarin derivative [1] and a key bioactive constituent isolated from the roots of Pelargonium sidoides and Pelargonium reniforme . As a natural product, it serves as a critical chemical marker for the authentication and standardization of phytopharmaceutical preparations derived from these plant species, and is available as a high-purity analytical standard for research and quality control applications .

Product Type

High-purity natural product analytical standard

Workflow

HPLC-based authentication and QC of Pelargonium sidoides phytopreparations

Selection Context

Species-specific chemical marker; not found in other Geraniaceae

Why Umckalin Substitution Fails


Substituting umckalin with a generic coumarin or a structural analog like the more common scopoletin is scientifically unsound. Umckalin exhibits a unique oxygenation pattern that differentiates it from other coumarins found in Pelargonium sidoides [1]. This structural difference directly translates to distinct functional activities. For instance, in antitubercular assays, umckalin shows an MIC of 62.5 µg/mL against M. smegmatis [2], while the related compound scopoletin is significantly more potent with an MIC of 7.8 µg/mL [2]. Furthermore, umckalin has been validated as a species-specific chemical marker for P. sidoides, as it has not been found in other species of the Geraniaceae family [3]. Therefore, for applications requiring precise identification, standardization, or the specific biological profile of umckalin—such as quality control of P. sidoides phytopreparations—its use is non-fungible.

This Product

Umckalin analytical standard; species-specific P. sidoides marker

Potential Substitute

Generic coumarin or structural analog (e.g., scopoletin)

Marker specificity may not transfer: Umckalin is a validated, species-specific marker not found in other Geraniaceae. Substituting with a common coumarin disrupts botanical authentication.

Bioactivity profiles differ: Umckalin and scopoletin exhibit divergent potency in antimycobacterial and antiviral assays. Assay-response context may shift with analog substitution.

Regulatory context mismatch: For QC of commercial P. sidoides preparations, only the validated umckalin marker ensures alignment with published pharmacopoeial methods.

Umckalin Head-to-Head Evidence


Antimycobacterial Activity: Umckalin vs. Scopoletin

Umckalin exhibits moderate antimycobacterial activity against M. smegmatis, but is demonstrably less potent than the related coumarin scopoletin. Umckalin's MIC is 62.5 µg/mL [1], while scopoletin is approximately 8-fold more active with an MIC of 7.8 µg/mL under identical conditions [1]. This quantitative difference is critical for selecting the appropriate compound for studies on structure-activity relationships or specific bioactivity profiles.

Antimycobacterial Activity
Reported
Umckalin MIC 62.5 µg/mL vs. Scopoletin MIC 7.8 µg/mL (8-fold difference) against M. smegmatis
Supports selection for structure-activity relationship studies requiring a less potent coumarin comparator
In vitro assay; potency context may differ across mycobacterial strains
Antitubercular Mycobacterium Coumarin

Anti-SARS-CoV-2 Activity: Umckalin vs. Scopoletin

In a study evaluating the anti-SARS-CoV-2 activity of Pelargonium sidoides constituents, umckalin demonstrated a poor direct antiviral effect [1]. In contrast, the co-occurring coumarin scopoletin showed significant antiviral activity with an IC50 of 17.79 µg/mL and a high selectivity index (SI) of 14.22 in Vero E6 cells [2]. This clear difference in efficacy against a major viral target underscores the need for compound-specific selection.

Anti-SARS-CoV-2 Activity
Reported
Umckalin: poor antiviral effect. Scopoletin: IC50 17.79 µg/mL, SI 14.22 in Vero E6 cells
Positions umckalin as negative control for direct antiviral studies; biological role may be immunomodulatory
Data to verify across variants; cell-model endpoint context
Antiviral SARS-CoV-2 COVID-19

Analytical Purity for HPLC Quantification

Umckalin is available as an analytical standard with a purity of ≥95.0% by HPLC, suitable for precise quantification . A validated HPLC method has been developed using umckalin as the chemical marker for quality control of P. sidoides tinctures and syrups, achieving a limit of detection (LOD) of 0.0098 μg/mL and a limit of quantification (LOQ) of 0.0298 μg/mL [1]. This method ensures reliable, reproducible analysis of commercial phytopreparations.

HPLC Purity & Sensitivity
Method context
Purity ≥95.0% by HPLC; LOD 0.0098 µg/mL; LOQ 0.0298 µg/mL
Supports replication of validated QC methods for P. sidoides tinctures and syrups
RP-HPLC with UV detection; sample preparation via LLE or SPE
Analytical Chemistry HPLC Quality Control

Anti-inflammatory Activity in Macrophages

Umckalin demonstrates a potent and broad-spectrum anti-inflammatory effect in LPS-stimulated RAW 264.7 macrophages. It significantly reduces the levels of key inflammatory mediators: nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) [1]. This is achieved by suppressing the expression of iNOS and COX-2 and by inhibiting the phosphorylation of MAPK signaling pathways (JNK, p38, ERK) [1]. This specific, multi-target mechanism distinguishes umckalin's anti-inflammatory profile.

Anti-inflammatory Profile
Reported
Significant reduction of NO, PGE2, TNF-α, IL-6, IL-1β via iNOS/COX-2 and MAPK inhibition in RAW 264.7 macrophages
Supports mechanism-focused inflammation research; distinguishes umckalin from other coumarins
Murine macrophage model; specific % inhibition values not provided in abstract
Anti-inflammatory Immunomodulation Macrophages

Umckalin: Research and Industrial Applications


Analytical Standard for P. sidoides Quality Control

Umckalin is the compound of choice for use as an analytical standard in HPLC-UV methods developed for the quality control of commercial tinctures, syrups, and raw materials derived from Pelargonium sidoides. Its species-specific nature and well-characterized chromatographic behavior enable accurate quantification with a validated LOD of 0.0098 μg/mL and LOQ of 0.0298 μg/mL [1]. This is essential for manufacturers to ensure batch-to-batch consistency and meet regulatory requirements for phytopharmaceuticals.

SAR Studies: Antimycobacterial & Anti-inflammatory Coumarins

Umckalin serves as a key comparator in SAR studies investigating the biological activities of oxygenated coumarins. Its moderate antimycobacterial activity (MIC 62.5 µg/mL against M. smegmatis) provides a benchmark against which the activity of more potent analogs (e.g., scopoletin, MIC 7.8 µg/mL) can be measured [2]. Similarly, its well-defined anti-inflammatory mechanism involving iNOS/COX-2 and MAPK pathway inhibition makes it a valuable tool compound for dissecting the molecular basis of these effects [3].

In Vitro Immunomodulation & Inflammation Research

Umckalin is the appropriate compound for in vitro studies focused on the specific anti-inflammatory mechanism it triggers in macrophages. Its demonstrated ability to significantly suppress NO, PGE2, TNF-α, IL-6, and IL-1β production, along with the downregulation of iNOS/COX-2 and inhibition of MAPK phosphorylation [3], provides a well-characterized model system for investigating potential therapeutic applications in chronic inflammatory diseases.

Anti-SARS-CoV-2 Negative Control

In studies investigating the antiviral properties of Pelargonium sidoides extracts against SARS-CoV-2, umckalin is an ideal negative control for direct antiviral effects. Its poor antiviral performance in cell-based assays [4] allows researchers to isolate and attribute observed antiviral activity to other constituents of the extract, such as scopoletin (IC50 17.79 µg/mL) [4], thereby clarifying the extract's mechanism of action.

Application
Selection Property
Validation Focus
P. sidoides QC Standard
Species-specific marker identity
HPLC method reproducibility and LOD/LOQ verification
Coumarin SAR Comparator
Moderate antimycobacterial benchmark
MIC endpoint context against M. smegmatis; comparison with scopoletin
Immunomodulation Research
Defined anti-inflammatory mechanism
iNOS/COX-2 and MAPK pathway inhibition in macrophage models
Antiviral Negative Control
Poor direct anti-SARS-CoV-2 activity
Cell-based assay endpoint review; isolate extract activity attribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


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